molecular formula C8H8N2O B1590048 1H-benzimidazol-5-ylmethanol CAS No. 106429-29-2

1H-benzimidazol-5-ylmethanol

Cat. No. B1590048
M. Wt: 148.16 g/mol
InChI Key: ITPDIGZAMXKBCF-UHFFFAOYSA-N
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Description

1H-Benzimidazol-5-ylmethanol is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is also known by other synonyms such as 1H-Benzimidazole-6-methanol .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazol-5-ylmethanol consists of a benzimidazole ring attached to a methanol group . The InChI string representation of the molecule is 1S/C8H8N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10) .


Physical And Chemical Properties Analysis

1H-Benzimidazol-5-ylmethanol is a solid compound . It has a density of 1.360±0.06 g/cm3 , a melting point of 128.5-131°C , and a boiling point of 469.5±20.0°C . The compound has a pKa value of 12.48±0.10 .

Scientific Research Applications

Antioxidant and Cytotoxic Activities

1H-benzimidazol-5-ylmethanol has been studied for its antioxidant properties, exhibiting mild activity. It is also evaluated for its cytotoxic activities. In a study by Poddar et al. (2016), the compound demonstrated weak antimicrobial activity and showed potential in cytotoxicity assays (Poddar, Saqueeb, & Rahman, 2016).

DNA Topoisomerase I Inhibition

This compound is part of a group of benzimidazole derivatives known for various biological properties. It has been identified as an inhibitor of type I DNA topoisomerases, which are enzymes involved in DNA replication and repair. Alpan et al. (2007) synthesized several 1H-benzimidazole derivatives, including 1H-benzimidazol-5-ylmethanol, and tested their effects on mammalian type I DNA topoisomerase activity (Alpan, Gunes, & Topçu, 2007).

Complexing Properties with Metals

The compound's ability to form complexes with various metals like Cu(II), Co(II), and Zn(II) has been studied. Kufelnicki et al. (2013) synthesized 1H-benzimidazol-2-ylmethyl diethyl phosphate, a derivative of 1H-benzimidazol-5-ylmethanol, and examined its complexing properties with these metals in aqueous solutions. This research highlights the compound's potential in coordination chemistry and its possible biological applications (Kufelnicki et al., 2013).

Anticancer Applications

The derivatives of 1H-benzimidazol-5-ylmethanol have been explored for their anticancer properties. Salahuddin et al. (2014) synthesized benzimidazole derivatives and evaluated their in vitro anticancer potential, indicating the possible applications of these compounds in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Androgen Receptor Down-Regulating Agents

1H-benzimidazol-5-ylmethanol derivatives are investigated for their potential in treating prostate cancer. Purushottamachar et al. (2013) synthesized and evaluated a series of analogues for their antiproliferative activities and ability to degrade androgen receptors in prostate cancer cells (Purushottamachar et al., 2013).

Anti-Diabetic Studies

The benzimidazole-pyrazoline hybrid molecules, synthesized from 1H-benzimidazol-5-ylmethanol derivatives, have been studied for their anti-diabetic properties. Ibraheem et al. (2020) explored these compounds for their α-glucosidase inhibition activity, contributing to the field of diabetes research (Ibraheem et al., 2020).

Safety And Hazards

1H-Benzimidazol-5-ylmethanol is classified as harmful and irritating. It is harmful by inhalation, in contact with skin, and if swallowed. It is irritating to eyes, respiratory system, and skin . Safety measures include not breathing dust, rinsing immediately with plenty of water in case of contact with eyes, and wearing suitable protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

3H-benzimidazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPDIGZAMXKBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542495
Record name (1H-Benzimidazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazol-5-ylmethanol

CAS RN

106429-29-2
Record name (1H-Benzimidazol-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) suspension of ethyl-benzimidazole-5-carboxylate (4.76 g, 25 mmol) in CH2Cl2 (100 mL) was added a 1 M solution of DIBAL in CH2Cl2 (100 mL) and the mixture was stirred for 4 h. The reaction was quenched by the sequential addition of MeOH (8 mL), 1M NaOH (16 mL), and 30% sodium potassium tartrate (40 mL). The mixture was warmed to RT and filtered, and the solid residue was washed with CH2Cl2. The filtrate was concentrated in vacuo to afford the title compound as a brown solid: 1H NMR (400 MHz, DMSO-d6): δ4.58 (s, 1H), 7.14 (m, 1H), 7.46 (s, 1H), 7.51 (m, 1H), 8.15 (s, 1H); HRMS (FAB) C8H9N2O calcd. 149.1723 (M+1). Found 149.1045.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
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solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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100 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to a method similar to that described in Zhur. Obschei Khim., vol. 32, pp 835-41 (1953), 3,4-diaminobenzoic acid was prepared. A formic acid solution (200 ml) of 3,4-diaminobenzoic acid (8 g) thus prepared was refluxed for 4 hrs to yield 5-carboxybenzimidazole.hydrochloride (8.9 g). The carboxylic acid (8.9 g) was refluxed with heating for 3.5 hrs in a mixture of sulfuric acid (4 ml) and absolute ethanol (140 ml) to yield 5-ethoxycarbonylbenzimidazole (mp. 93°-94° C., 7.8 g). An anhydrous tetrahydrofuran solution (20 ml) of the ester (7.5 g) was added to an anhydrous tetrahydrofuran suspension (50 ml) of lithium aluminium hydride (6.5 g) while cooling. The mixture was stirred for 3 hrs at room temperature to yield 5-hydroxymethylbenzimidazole (mp. 128.4° C., 3.62 g). A 47% aqueous hydrobromic acid solution (33 ml) containing the benzimidazole derivative (2.2 g) and cysteamine hydrochloride (1.9 g) was refluxed with heating for 7 hrs to yield 5-[(2-aminoethyl)thiomethyl]benzimidazole.2 hydrobromide (mp. 224°-225° C., 4.2 g).
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
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Quantity
50 mL
Type
solvent
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20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
E Gutiérrez, JA Rodríguez, J Cruz-Borbolla… - Corrosion …, 2016 - Elsevier
The corrosion inhibition efficiency of carbon steel was evaluated using fifteen molecules derivated from imidazole and benzimidazole in 1.0 M HCl. The inhibition efficiency varies from …
Number of citations: 210 www.sciencedirect.com
IB Obot, UM Edouk - Journal of Molecular Liquids, 2017 - Elsevier
… derivatives [(2-aminomethylbenzimidazole) (24), 2-(Chloromethyl)benzimidazole (66), 6-Bromo-1H-benzimidazole (67), 1H-Benzimidazol-5-amine (68), 1H-Benzimidazol-5-ylmethanol (…
Number of citations: 64 www.sciencedirect.com
A Agarwal, P Rathore, V Jain, B Rai - NACE CORROSION, 2019 - onepetro.org
Quantitative Structure-Activity Relationships (QSAR) based models have been widely used for predicting corrosion inhibition performance of metals. However, one of the major …
Number of citations: 1 onepetro.org
K Alaoui, N Dkhireche, ME Touhami… - New challenges and …, 2020 - igi-global.com
Imidazole is part of the theophylline molecule, found in tea leaves and coffee beans, which stimulates the central nervous system. Imidazole and its derivatives are an important class of …
Number of citations: 7 www.igi-global.com
M Murmu, SK Saha, NC Murmu… - … Corrosion Inhibitors I …, 2021 - ACS Publications
… 1-(2chlorophenyl)imidazole, 2-(chloromethyl)benzimidazole, 6-bromo-1H-benzimidazole, 1Hbenzimidazol-5-amine, 2-(aminomethyl)benzimidazole, and 1H-benzimidazol-5-ylmethanol…
Number of citations: 3 pubs.acs.org

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